3-Bromoquinoline-4-carbonitrile

Description

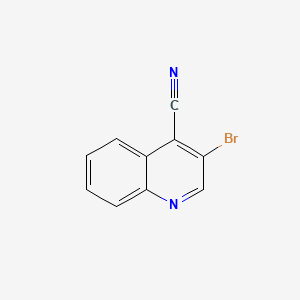

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIBKSRNPFDUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677796 | |

| Record name | 3-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-93-0 | |

| Record name | 3-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Chemical Reactivity of 3 Bromoquinoline 4 Carbonitrile

Electrophilic and Nucleophilic Reactions of the Bromine Atom

The bromine atom attached to the C3 position of the quinoline (B57606) ring is the primary site for a variety of substitution and coupling reactions. Its reactivity is enhanced by the electron-deficient nature of the quinoline ring system, which makes the carbon atom to which it is attached susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3-bromoquinoline-4-carbonitrile. In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled. govtpgcdatia.ac.inpressbooks.pub The quinoline ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing cyano group (-CN) at the C4 position. These features activate the ring for nucleophilic attack, particularly at the halogen-bearing C3 position.

Aryl halides with electron-withdrawing substituents readily undergo nucleophilic substitution. pressbooks.pub While specific studies on this compound are not extensively detailed in the provided results, related systems show that 3-bromoquinolines can react with various nucleophiles. For instance, reactions of 3-bromoquinoline (B21735) with thiolate, alkoxy ions, and aniline (B41778) have been successfully carried out under microwave irradiation. researchgate.net This suggests that this compound would be a highly competent substrate for SNAr reactions with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield 3-substituted-quinoline-4-carbonitrile derivatives.

Halogen-Metal Exchange Reactions (e.g., Bromine-Magnesium Exchange)

Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic reagents. For 3-bromoquinoline, this transformation has been well-documented, typically involving organolithium or magnesium reagents.

Treatment of 3-bromoquinoline with butyllithium (B86547) (BuLi) at low temperatures (e.g., -50 °C to -75 °C) in a solvent like diethyl ether (DEE) or tetrahydrofuran (B95107) (THF) leads to a bromine-lithium exchange, generating the highly reactive 3-quinolyllithium intermediate. researchgate.net This intermediate can then be trapped with various electrophiles. For example, quenching with carbon dioxide (CO2) followed by acidic workup yields 3-quinolinecarboxylic acid. researchgate.net

Similarly, bromine-magnesium exchange reactions are effective. The use of reagents like i-PrMgCl·LiCl or Bu3MgLi can convert 3-bromoquinoline into the corresponding Grignard or magnesium-ate complexes. mdpi.comuni-muenchen.de These organomagnesium reagents are generally more stable than their lithium counterparts and can be used in subsequent reactions, such as cross-coupling or addition to electrophiles. researchgate.netuni-muenchen.de For instance, lithium tri(3-quinolinyl)magnesiate, prepared from 3-bromoquinoline and Bu3MgLi, has been used in palladium-catalyzed cross-coupling reactions. mdpi.com

| Reagent | Conditions | Intermediate Formed | Reference |

| n-BuLi | DEE or THF, -75 to -50 °C | 3-Quinolyllithium | researchgate.net |

| Bu3MgLi | THF or Toluene, -10 °C | Lithium tri(3-quinolinyl)magnesiate | researchgate.netmdpi.com |

| i-PrMgCl·LiCl | THF | 3-Quinolylmagnesium chloride | uni-muenchen.de |

This table summarizes conditions for halogen-metal exchange on the parent 3-bromoquinoline, which are directly applicable to this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the bromine atom in this compound serves as an excellent handle for such reactions. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. masterorganicchemistry.comlibretexts.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. pearson.com 3-Bromoquinoline is a competent substrate in Suzuki reactions. For example, it can be coupled with arylboronic acids using a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 with a base like Na2CO3 or K2CO3. rsc.orgresearchgate.net The presence of the cyano group at C4 in this compound would likely enhance the rate of the initial oxidative addition step. libretexts.org

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.org The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov 3-Bromoquinoline has been successfully employed in Sonogashira couplings. escholarship.org The reaction of 3-bromoquinoline with terminal alkynes in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base provides the corresponding 3-alkynylquinoline derivatives. ias.ac.in Undesirable homocoupling of the alkyne partner can be a side reaction, but conditions can be optimized to minimize this. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.netorganic-chemistry.orgrug.nl This reaction is highly versatile for synthesizing arylamines from primary or secondary amines. organic-chemistry.orgacs.org The catalytic cycle generally involves oxidative addition of the palladium catalyst to the aryl bromide, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to furnish the C-N coupled product. rug.nl While a specific example for this compound was not found in the search results, the reaction is broadly applicable to aryl bromides, including heteroaryl bromides. acs.orgarkat-usa.org Given the reactivity of the C-Br bond, it is expected to undergo Buchwald-Hartwig amination efficiently with various amines in the presence of a suitable palladium catalyst/ligand system and a base. rug.nl

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | rsc.orgresearchgate.net |

| Sonogashira | Terminal alkyne | Pd(OAc)₂, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | wikipedia.orgescholarship.orgias.ac.in |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / Ligand (e.g., phosphine) | NaOtBu, Cs₂CO₃ | researchgate.netorganic-chemistry.orgrug.nl |

This table provides a general summary of palladium-catalyzed reactions applicable to this compound, based on the reactivity of 3-bromoquinoline and general reaction principles.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate important transformations at the C-Br bond. Copper-catalyzed coupling reactions, for instance, are well-established for forming C-C, C-N, and C-O bonds. ias.ac.inresearchgate.net Nickel catalysis has also emerged as a powerful, often more cost-effective, alternative to palladium for cross-coupling reactions, including Sonogashira-type couplings and reactions with aryl chlorides. researchgate.netrsc.org For example, nickel catalysts have been shown to be effective for the reaction of 3-bromoquinoline with vinylarenes. researchgate.net The broad field of transition metal-catalyzed reactions offers a wealth of possibilities for the functionalization of the this compound scaffold. dntb.gov.uarsc.orgresearchgate.net

Transformations and Derivatizations of the Carbonitrile Group

The carbonitrile group at the C4 position is a versatile functional group that can be converted into several other functionalities, most notably carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile (cyano) group is a classic transformation that converts it into a carboxylic acid or an amide intermediate. This reaction can be performed under either acidic or basic conditions. For quinoline derivatives, basic hydrolysis is often employed. For example, the hydrolysis of a nitrile on a complex pyrido[3,2,1-ij]quinoline system to the corresponding carboxylic acid was achieved by prolonged boiling with an ethanolic solution of sodium hydroxide. tandfonline.com Similarly, other patented procedures describe the hydrolysis of related nitriles under basic conditions (e.g., NaOH) or acidic conditions (e.g., H₂SO₄). google.com Therefore, treating this compound with a strong acid or base, typically with heating, would be expected to yield 3-bromoquinoline-4-carboxylic acid. The reaction proceeds via the initial formation of a carboxamide intermediate, which can sometimes be isolated by using milder reaction conditions.

Reduction to Primary Amine Derivatives

The conversion of the nitrile group in this compound to a primary amine (3-bromo-4-(aminomethyl)quinoline) is a fundamental transformation that opens pathways to a variety of other derivatives. This reduction can be accomplished using several standard reagents. imperial.ac.uk

Common methods for the reduction of nitriles to primary amines include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.ukvanderbilt.edu Catalytic hydrogenation, employing catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a widely used method for this conversion. vanderbilt.edu Borane complexes (e.g., B₂H₆) are also effective for reducing nitriles to primary amines. vanderbilt.edu The choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the quinoline ring or dehalogenation (removal of the bromine atom). For instance, while LiAlH₄ is a powerful reducing agent for nitriles, it can sometimes lead to over-reduction or reaction with other functional groups. uomustansiriyah.edu.iq

Table 1: Reagents for Reduction of Nitriles to Primary Amines

| science Reagent | description Description | gavel Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective hydride reducing agent. | Anhydrous ether or THF, followed by aqueous workup. |

| Catalytic Hydrogenation (H₂/Catalyst) | Common catalysts include Pd/C, PtO₂, and Raney Nickel. | Pressurized H₂ gas, solvent like ethanol (B145695) or methanol. |

| Borane (B₂H₆ or BH₃ complexes) | A reducing agent that can also reduce other functional groups. | THF solution, often at room temperature. |

Cycloaddition Reactions Involving the Nitrile

The nitrile group of this compound can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides (like sodium azide) to yield tetrazole derivatives. researchgate.net This reaction, often catalyzed by metal salts or acids, converts the cyano group into a 5-substituted tetrazolyl ring, resulting in the formation of 5-(3-bromoquinolin-4-yl)tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and are significant in medicinal chemistry.

Azomethine ylides, which can be generated from quinolinium salts, are known to undergo [3+2] dipolar cycloaddition reactions with electron-poor alkenes to form pyrrolidine (B122466) rings fused to the quinoline core. beilstein-journals.org While this reaction typically involves the quinoline ring itself acting as part of the ylide, it highlights the utility of cycloadditions in building complex fused systems based on the quinoline scaffold. beilstein-journals.orgresearchgate.net

Further Functional Group Interconversions at the Carbonitrile Position

Beyond reduction, the carbonitrile group is a versatile functional handle that can be converted into several other important functionalities. vanderbilt.eduresearchgate.net

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-bromoquinoline-4-carboxylic acid. This transformation typically requires heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

Partial Hydrolysis to Amide: Careful control of hydrolysis conditions, often using acid catalysis or specific reagents like hydrogen peroxide in a basic medium (Radziszewski reaction), can lead to the formation of the corresponding primary amide, 3-bromoquinoline-4-carboxamide.

Conversion to Aldehyde: The nitrile can be partially reduced to an imine using a reagent like diisobutylaluminium hydride (DIBAL-H), which upon aqueous workup, hydrolyzes to the aldehyde, 3-bromoquinoline-4-carbaldehyde. imperial.ac.ukvanderbilt.edu

Reactivity of the Quinoline Core

Electrophilic Aromatic Substitution on the Heterocyclic Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. masterorganicchemistry.comuomustansiriyah.edu.iqarsdcollege.ac.in In this compound, the ring is further deactivated by the strongly electron-withdrawing bromo and cyano groups.

Electrophilic attack on the quinoline ring typically occurs on the benzene portion (the "homocyclic" ring) rather than the pyridine (B92270) portion (the "heterocyclic" ring). arsdcollege.ac.in Substitution generally happens at positions 5 and 8. arsdcollege.ac.in The precise location is influenced by the existing substituents. Both the -Br at C3 and the -CN at C4 are deactivating groups. Halogens are ortho, para-directing, while nitriles are meta-directing. uomustansiriyah.edu.iq Given the positions of these groups on the pyridine ring, they will primarily influence the electron density of the benzene ring, making positions 5 and 8 the most likely sites for further substitution, such as nitration or halogenation.

N-Oxidation and Subsequent Rearrangements

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). lew.roresearchgate.net The resulting this compound N-oxide is a key intermediate for further functionalization.

Quinoline N-oxides are known to undergo rearrangement reactions. lew.ro For example, treatment of a quinoline N-oxide with acetic anhydride (B1165640) can lead to the introduction of a group at the C2 position, forming a quinolin-2(1H)-one derivative. A study reported the rearrangement of 3-bromoquinoline N-oxide using acetic anhydride to produce the corresponding 2-quinolone. future4200.com A similar rearrangement could potentially be applied to this compound N-oxide, which would yield a 3-bromo-4-cyanoquinolin-2(1H)-one. The N-oxide can also activate the C2 position for direct arylation reactions. ccspublishing.org.cn

Cyclization Reactions Leading to Fused Ring Systems

The structure of this compound is a valuable starting point for the synthesis of more complex, fused polycyclic heterocyclic systems. The bromo and cyano groups can serve as reactive handles for intramolecular or intermolecular cyclization reactions.

For instance, derivatives of 3-bromoquinolines can be used to synthesize thieno[2,3-b]quinolines. researchgate.net Similarly, indolo[2,3-b]quinolines, which are of significant biological interest, can be synthesized through multi-step sequences that often involve functionalized quinolines. rsc.org One common strategy involves the reduction of a nitro group to an amine, followed by diazotization and intramolecular cyclization to form a new fused ring. rsc.org Another approach involves domino reactions or cascade cyclizations initiated from suitably substituted precursors to build fused systems like indoloquinolines. acs.org The presence of the reactive bromine atom allows for palladium-catalyzed cross-coupling reactions, which can be followed by cyclization to construct fused rings.

Academic Applications and Research Potentials

Utilization as a Versatile Synthetic Intermediate

The strategic positioning of the bromo and cyano functionalities on the quinoline (B57606) scaffold makes 3-Bromoquinoline-4-carbonitrile a valuable precursor in various synthetic transformations. The bromine atom at the 3-position is particularly amenable to a range of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a starting material is significant. The quinoline core is a common motif in numerous biologically active natural products. The functional handles present in this compound would allow for its elaboration into more complex structures, potentially streamlining the synthesis of such natural products or their analogs. The ability to perform reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination at the 3-position provides a powerful tool for carbon-carbon and carbon-nitrogen bond formation, which are fundamental steps in the assembly of intricate molecular targets.

The reactivity of this compound makes it an excellent building block for the synthesis of advanced heterocyclic compounds and fused ring systems. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. For instance, Suzuki-Miyaura coupling can be employed to form biaryl structures, while the Buchwald-Hartwig amination allows for the synthesis of 3-aminoquinoline (B160951) derivatives. These reactions are instrumental in creating libraries of diverse compounds for screening and further development.

Furthermore, the nitrile group at the 4-position can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form fused heterocyclic rings. This dual functionality allows for sequential or one-pot reactions to construct complex polycyclic systems, which are often found in medicinally relevant molecules.

Table 1: Key Reactions for the Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | 3-Aryl/heteroaryl-quinoline-4-carbonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-quinoline-4-carbonitrile |

| Hydrolysis of Nitrile | Acid or base, heat | 3-Bromoquinoline-4-carboxylic acid |

| Reduction of Nitrile | Reducing agent (e.g., LiAlH4) | (3-Bromoquinolin-4-yl)methanamine |

Contribution to Medicinal Chemistry Research

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This compound, as a functionalized quinoline, has made significant contributions to this field, particularly in the development of targeted therapies.

The 3-quinolinecarbonitrile (B1294724) core has been identified as a key scaffold for the development of potent enzyme inhibitors, most notably protein kinase inhibitors. The discovery that replacing a nitrogen atom with a carbon bearing an electron-withdrawing group in a known kinase inhibitor scaffold led to the identification of 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as an epidermal growth factor receptor (EGFr) inhibitor. This finding opened up a new avenue for the design of targeted cancer therapies. The 3-quinolinecarbonitrile template has been instrumental in the development of irreversible EGFr inhibitors, such as EKB-569, which has undergone clinical trials for the treatment of cancer.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. This compound serves as an excellent starting point for SAR exploration. By systematically modifying the substituents at the 3-position (via cross-coupling reactions on the bromine atom) and derivatizing the 4-carbonitrile group, medicinal chemists can probe the specific interactions between the molecule and its biological target.

For example, in the context of kinase inhibitors, variations of the substituents on the 4-anilino group of the 6,7-dimethoxy-3-quinolinecarbonitrile scaffold have been shown to alter the kinase specificity, shifting activity from EGFr to other kinases like Src and MEK. This highlights the power of using the 3-quinolinecarbonitrile core to fine-tune the pharmacological profile of a drug candidate.

Derivatives of this compound have been pivotal in understanding the mechanisms of enzyme inhibition. The development of both reversible and irreversible inhibitors based on this scaffold allows for detailed studies of the binding kinetics and interactions within the active site of an enzyme. For instance, the design of irreversible inhibitors often involves the incorporation of a reactive group that can form a covalent bond with a specific amino acid residue in the target protein. The 3-quinolinecarbonitrile template provides a stable and synthetically accessible platform for the strategic placement of such reactive functionalities. These studies are crucial for the rational design of more potent and selective drugs with improved therapeutic indices.

Exploration in Materials Science

The unique electronic and photophysical properties of the quinoline scaffold have positioned its derivatives as promising candidates for investigation in materials science. The inherent electron-deficient nature of the quinoline ring system, combined with the potential for extensive π-conjugation, makes it a valuable building block for novel functional materials. The presence of a bromine atom and a cyano group in this compound offers specific sites for further chemical modification, allowing for the fine-tuning of its electronic and optical characteristics.

Development of Organic Electronic Materials

Quinoline-based compounds are actively being explored for their utility in organic electronic devices due to their favorable electron-transporting capabilities, as well as their high thermal and chemical stability. researchgate.net These properties are crucial for the development of robust and efficient organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The electron-withdrawing character of the quinoline ring plays a significant role in facilitating electron transport, a key process in the functioning of these devices. researchgate.net

While direct studies on this compound in this context are not extensively documented in publicly available literature, its structural predecessor, 3-Bromoquinoline (B21735), is noted for its application in the development of advanced materials due to its unique electronic properties. chemimpex.com The introduction of a cyano (-CN) group at the 4-position, as seen in this compound, is a common strategy in the design of organic semiconductors to enhance electron affinity and influence molecular packing, both of which are critical parameters for optimizing charge transport.

The potential applications of this compound in organic electronics are summarized in the table below:

| Potential Application | Role of the Quinoline Scaffold | Influence of Substituents (Bromo and Cyano) |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer (ETL) or host material. | The bromo and cyano groups can modify the LUMO (Lowest Unoccupied Molecular Orbital) energy level for better charge injection and transport. |

| Organic Photovoltaics (OPVs) | Electron-acceptor (n-type) material. | The electron-withdrawing nature of the cyano group can enhance the electron-accepting properties. |

| Organic Field-Effect Transistors (OFETs) | n-channel semiconductor material. | The planar structure of the quinoline ring combined with the substituents can promote favorable intermolecular interactions for efficient charge mobility. |

Design of Fluorescent and Optical Materials

Quinoline derivatives are well-known for their fluorescent properties, and this has led to their investigation for applications such as fluorescent probes and optical materials. chemimpex.comscielo.br The photophysical properties of quinoline compounds, including their absorption and emission wavelengths, can be readily tuned by chemical modifications. scielo.brnazmulhosen.xyz The rigid, planar structure of the quinoline ring system contributes to its luminescence. scielo.br

The parent compound, 3-Bromoquinoline, can be modified to create fluorescent probes for biological imaging. chemimpex.com The introduction of a carbonitrile group at the 4-position in this compound is expected to influence its photophysical properties. The cyano group can act as an electron-withdrawing group, potentially leading to a red-shift in the emission spectrum and affecting the quantum yield of fluorescence.

The potential of this compound in the design of fluorescent and optical materials is highlighted by the properties of related quinoline derivatives. The table below outlines some of these potential applications.

| Potential Application | Key Property of Quinoline Derivatives | Potential Role of this compound |

| Fluorescent Probes | Sensitivity of fluorescence to the local environment. | The bromo and cyano groups could be functionalized to create sensors for specific analytes. |

| Organic Dyes | Strong absorption and emission in the visible spectrum. | The extended π-system could be modified to develop new dyes with specific colors. |

| Non-linear Optical Materials | Large second-order hyperpolarizability. | The donor-acceptor nature that can be engineered into the molecule could lead to materials with non-linear optical properties. |

Application in Agrochemical Research and Development

The quinoline scaffold is a recognized pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent fungicidal, insecticidal, and herbicidal activities. nih.gov The discovery and development of new crop protection chemicals often involve the synthesis and screening of novel heterocyclic compounds, with quinoline derivatives being a prominent class of interest. nih.gov

Intermediate for Crop Protection Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential agrochemical applications. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. The carbonitrile group at the 4-position can also be chemically transformed, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

The utility of quinoline derivatives in agrochemicals is well-established, with research demonstrating the effectiveness of such compounds against a range of agricultural pests. nih.govresearchgate.net For instance, certain quinoline derivatives have been investigated for their insecticidal effects on vectors of malaria and dengue. nih.gov Furthermore, the quinoline core is present in some commercial fungicides. nih.gov

The potential use of this compound as a building block for agrochemicals is summarized below:

| Agrochemical Class | Synthetic Utility of this compound |

| Fungicides | The quinoline scaffold is a known toxophore against various fungal pathogens. The bromo and cyano groups can be modified to optimize activity and spectrum. |

| Insecticides | The molecule can be elaborated into more complex structures that target specific insect receptors or metabolic pathways. |

| Herbicides | The quinoline ring can be incorporated into molecules designed to inhibit plant-specific enzymes or disrupt essential physiological processes. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 3-bromoquinoline-4-carbonitrile would be expected to show signals corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atom, the nitrile group, and the nitrogen atom in the quinoline ring. The protons on the pyridine (B92270) ring (H-2) and the benzene (B151609) ring (H-5, H-6, H-7, H-8) would appear as distinct signals, likely in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The multiplicity of each signal (singlet, doublet, triplet, etc.) would provide information about the number of neighboring protons, and the coupling constants (J) would help to establish the connectivity between them.

The ¹³C NMR spectrum would display signals for each of the ten carbon atoms in the this compound molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon of the nitrile group (C≡N) would be expected to appear in a characteristic downfield region. The carbons directly attached to the bromine and nitrogen atoms, as well as the quaternary carbons of the ring fusion, would also have distinct chemical shifts. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between quaternary carbons (no attached protons), CH groups (methine), and any potential CH₂ or CH₃ groups (though none are expected in this structure).

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would provide clear evidence for the presence of its key functional groups. A sharp, strong absorption band would be expected in the region of 2220-2260 cm⁻¹ characteristic of the C≡N (nitrile) stretching vibration. The spectrum would also show multiple bands in the aromatic region, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, which are characteristic of the quinoline ring. A C-Br stretching vibration would be expected in the fingerprint region, typically below 1000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound, with a molecular formula of C₁₀H₅BrN₂, HRMS would be expected to provide an exact mass measurement that is consistent with this formula, taking into account the isotopic masses of carbon, hydrogen, bromine, and nitrogen. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise information about bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as stacking of the aromatic rings or other non-covalent interactions that govern the crystal packing.

Insufficient Data for Spectroscopic Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific experimental or theoretical data on the Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound. Consequently, a detailed analysis of its electronic transitions, as requested, cannot be provided at this time.

The electronic absorption spectrum of a molecule, observed via UV-Vis spectroscopy, is dictated by its unique chemical structure. For quinoline and its derivatives, absorption in the UV-Vis region is typically characterized by π→π* and n→π* electronic transitions.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in aromatic systems like the quinoline ring and are generally responsible for strong absorption bands.

n→π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These transitions are typically weaker and occur at longer wavelengths compared to π→π* transitions.

The specific wavelengths of maximum absorption (λmax) and the intensity of these transitions (molar absorptivity, ε) for this compound would be influenced by the electronic effects of the bromo and carbonitrile substituents at the 3 and 4 positions, respectively. These substituents would modulate the energy levels of the molecular orbitals involved in the electronic transitions. However, without published spectra or computational studies for this specific compound, any discussion of these effects remains speculative.

A detailed and scientifically accurate article requires specific data points, including λmax values and molar absorptivity, which are used to construct data tables and support the analysis of electronic transitions. As this foundational data for this compound is not available in the reviewed sources, the generation of the requested article with the required level of detail and scientific rigor is not possible.

Computational and Theoretical Studies on 3 Bromoquinoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing molecular geometry to find the most stable conformation (a local minimum on the potential energy surface) and for calculating various electronic properties. nih.govnih.gov The B3LYP functional, a hybrid method, is frequently used in combination with a basis set like 6-31+G(d,p) or 6-311++G(d,p) for reliable calculations on quinoline (B57606) derivatives. nih.govresearchgate.net

For 3-bromoquinoline-4-carbonitrile, a DFT study would begin with the optimization of its three-dimensional structure. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Following optimization, various electronic properties can be determined. For instance, a study on other quinoline derivatives calculated key properties such as electronegativity, chemical potential, and chemical hardness, which are derived from the electronic structure. rsc.org These parameters are crucial for predicting the molecule's reactivity and behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis is another facet of DFT that can elucidate the electronic structure. NBO analysis examines charge transfer and hyperconjugative interactions within the molecule. arabjchem.org In a study of quinoline-based thiosemicarbazide (B42300) derivatives, NBO analysis helped to understand the stability conferred by intramolecular hydrogen bonds. nih.gov For this compound, NBO analysis would reveal the nature of the electron delocalization across the quinoline ring and the influence of the bromo and cyano substituents.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive, or "soft," molecule. nih.govtsijournals.com

In a study of various synthesized quinoline derivatives, the HOMO-LUMO energy gap was calculated to assess their reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO would likely show the HOMO localized over the electron-rich quinoline ring system and the LUMO influenced by the electron-withdrawing cyano and bromo groups. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is essential for understanding its potential role in chemical reactions and biological interactions. A theoretical study on quinoxaline (B1680401) derivatives, which are structurally similar to quinolines, demonstrated how the HOMO-LUMO gap can be used to compute various reactivity descriptors like ionization potential, electron affinity, and chemical hardness. sciensage.info

| Parameter | Description | Illustrative Value (Quinoline Derivative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.56 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.92 eV |

| Ionization Potential (I) | -EHOMO | 5.35 eV |

| Electron Affinity (A) | -ELUMO | 0.18 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.46 eV |

This table presents illustrative data from a DFT study on a phenyl-dioxolo-quinolinone derivative to demonstrate the types of parameters calculated. researchgate.net The values are not specific to this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. A study on a dihydro-dioxolo-quinolinone derivative successfully calculated these shifts, showing good correlation with experimental values. researchgate.net For this compound, predicted NMR spectra would help in the assignment of protons and carbons in the quinoline core and substituents.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated computationally. These calculations predict the positions of characteristic peaks corresponding to specific bond vibrations, such as C=N, C=C, and C-H stretches. In a study of 6-bromo quinazoline (B50416) derivatives, the theoretical IR spectrum was computed and showed excellent agreement with experimental results. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often π→π* transitions in aromatic systems like quinoline. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of techniques to simulate the behavior of molecules over time. Molecular dynamics (MD) simulations, in particular, provide insights into the dynamic nature of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comresearchgate.net

MD simulations track the movements of atoms in a molecule over a period of time (from picoseconds to microseconds), governed by a force field. mdpi.com This allows for the study of conformational changes, stability of ligand-protein complexes, and the role of solvent molecules. For example, MD simulations have been used to study the stability of quinoline derivatives within the active sites of enzymes like ATM kinase and acetylcholinesterase. mdpi.comresearchgate.net In these studies, analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation were used to assess the stability of the interactions. nih.govmdpi.com

For this compound, an MD simulation could be used to study its behavior in an aqueous solution, providing information on its hydration and conformational flexibility. arabjchem.org If a potential biological target is identified, MD simulations could model the binding of this compound to the target's active site, revealing the stability of the complex and the key interacting amino acid residues. nih.goveurjchem.com

In Silico Structure-Activity Relationship (SAR) and Ligand Design Studies

In silico methods are instrumental in modern drug discovery for establishing Structure-Activity Relationships (SAR) and designing new, more potent ligands.

Structure-Activity Relationship (SAR): SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches can help to build predictive models. For example, a study on quinoline-based triazole hybrids identified key structural features responsible for their inhibitory activity against α-amylase and α-glucosidase, such as the presence and position of electron-withdrawing groups. frontiersin.org For this compound, SAR studies would involve comparing its predicted properties and activities with a series of analogous compounds where the bromo and cyano groups are modified or repositioned.

Ligand Design: The insights gained from SAR and molecular modeling can be used to design new ligands with improved properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can be employed. mdpi.comnih.gov CoMFA generates a 3D model that relates the steric and electrostatic fields of a series of molecules to their biological activity, producing contour maps that highlight regions where modifications would be beneficial. mdpi.comnih.gov Based on such a model, new derivatives of this compound could be designed with potentially enhanced activity for a specific biological target. This approach has been successfully used to design novel quinoline-based anticancer agents. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Bromoquinoline-4-carbonitrile, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves bromination of quinoline-4-carbonitrile precursors under controlled conditions. Key steps include:

-

Substrate Preparation : Starting with quinoline-4-carbonitrile derivatives, bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .

-

Reaction Optimization : Temperature (often 0–60°C) and solvent selection (e.g., DMF or CHCl₃) significantly influence yield and purity. For example, excess brominating agents may lead to di-substitution byproducts, requiring careful stoichiometric control .

-

Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product, with purity verified via HPLC or melting point analysis .

- Data Table : Example Reaction Conditions from Analogous Compounds

| Compound | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Bromoisoquinoline | Br₂ | CHCl₃ | 40 | 72 | >96.0 |

| 5-Bromopyridine-2-acid | NBS | DMF | 25 | 65 | >95.0 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at C3). Aromatic protons in quinoline typically appear at δ 7.5–9.0 ppm, while the nitrile carbon (C≡N) resonates near δ 115–120 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₆BrN₂: calc. 240.9704, observed 240.9702) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX software resolves bond lengths and angles. For example, in a related structure (4-(4-Bromophenyl)quinoline-3-carbonitrile), the C-Br bond length was 1.89 Å, and the quinoline ring exhibited planarity deviations <0.02 Å .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic data discrepancies in this compound structures?

- Methodological Answer :

-

Data Refinement : SHELXL refines atomic positions using least-squares minimization. Discrepancies (e.g., abnormal thermal parameters or bond lengths) are addressed by:

-

Adjusting occupancy factors for disordered atoms (e.g., bromine in multiple orientations).

-

Applying restraints to bond distances (e.g., C-Br = 1.85–1.95 Å) based on prior quinoline derivatives .

-

Validation Tools :

-

The R-factor (<5%) and goodness-of-fit (GOF ≈1.0) in SHELXL indicate refinement quality.

-

ORTEP-3 visualizes thermal ellipsoids to identify overfitting, while WinGX integrates validation tools like PLATON for symmetry checks .

- Example Crystallographic Data from Analogous Structures

Q. What strategies are effective in analyzing conflicting biological activity data for this compound derivatives?

- Methodological Answer :

- Experimental Reprodubility :

- Verify compound purity (>95% via HPLC) and storage conditions (e.g., 0–6°C for brominated quinolines to prevent decomposition) .

- Standardize assay protocols (e.g., IC₅₀ measurements against malaria parasites using synchronized parasite cultures) .

- Data Contradiction Analysis :

- Structural Variants : Compare activity across analogs (e.g., 4-amino vs. 3-bromo substituents) to identify pharmacophoric groups .

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to correlate nitrile/bromine positions with target binding (e.g., Plasmodium falciparum enzymes) .

- Statistical Validation : Use ANOVA or t-tests to assess significance of activity differences, ensuring p <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.